7-{(2-Methylphenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol
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Overview
Description
7-{(2-METHYLPHENYL)[(4-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL is a complex organic compound with a unique structure that combines quinoline, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{(2-METHYLPHENYL)[(4-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-{(2-METHYLPHENYL)[(4-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
7-{(2-METHYLPHENYL)[(4-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-{(2-METHYLPHENYL)[(4-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and pyridine-containing molecules. Examples include:
- 7-{®-(4-Methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Uniqueness
What sets 7-{(2-METHYLPHENYL)[(4-METHYL-2-PYRIDYL)AMINO]METHYL}-8-QUINOLINOL apart is its unique combination of functional groups, which may confer specific properties such as enhanced binding affinity or unique reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
7-[(2-methylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H21N3O/c1-15-11-13-24-20(14-15)26-22(18-8-4-3-6-16(18)2)19-10-9-17-7-5-12-25-21(17)23(19)27/h3-14,22,27H,1-2H3,(H,24,26) |
InChI Key |
PZMILTQIKJUYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=C4C |
Origin of Product |
United States |
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